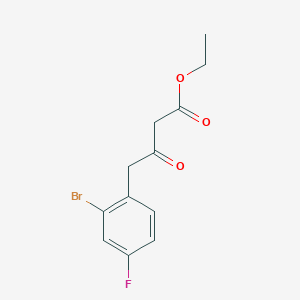
Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate
Vue d'ensemble
Description
Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate is an organic compound with the molecular formula C12H10BrFO4 It is a derivative of butanoic acid, featuring a bromo and fluoro-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate can be synthesized through a multi-step process involving the esterification of 2-bromo-4-fluoroacetophenone with ethyl acetoacetate. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and minimizing human error.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Catalysis: Can serve as a catalyst or a precursor for catalysts in various organic reactions.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of bromo and fluoro groups can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluoroacetophenone: Shares the bromo and fluoro-substituted phenyl ring but lacks the ester and ketone functionalities.
Ethyl 2-(2-bromo-4-fluorophenyl)acetate: Similar structure but differs in the position of the ester group.
2-(2-Bromo-4-fluorophenyl)acetonitrile: Contains a nitrile group instead of the ester and ketone groups.
Uniqueness
Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate is unique due to its combination of ester, ketone, and halogenated phenyl functionalities, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Propriétés
IUPAC Name |
ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFO3/c1-2-17-12(16)7-10(15)5-8-3-4-9(14)6-11(8)13/h3-4,6H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBERFHDJMULNNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


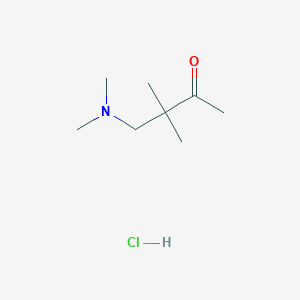


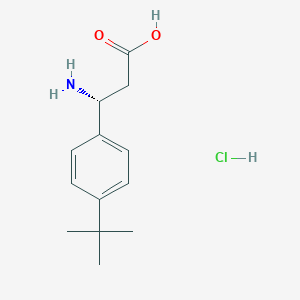

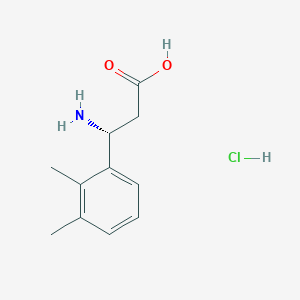
![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)

![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)
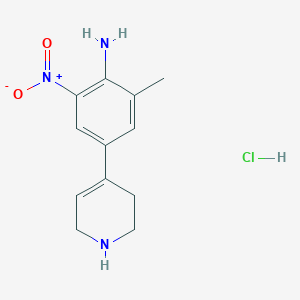
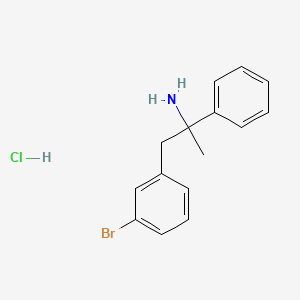

![5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1441472.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1441473.png)
